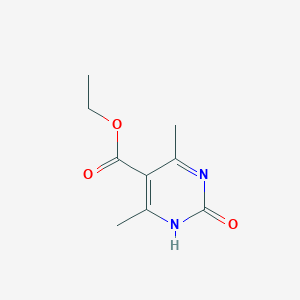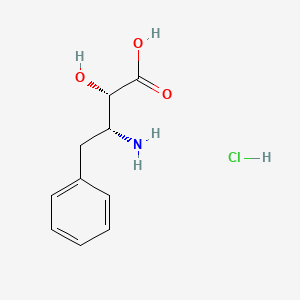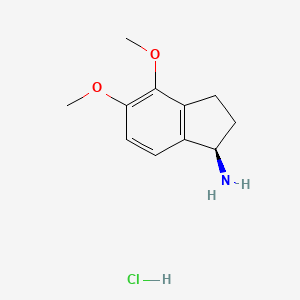![molecular formula C9H17NO3 B3108803 Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate CAS No. 168893-01-4](/img/structure/B3108803.png)
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate” involves the reaction of psilocin with acetic anhydride to form O-acetylpsilocin, which is then reacted with cyclohexylamine to produce the final product.Molecular Structure Analysis
The molecular formula of “Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate” is C9H17NO3. The InChI key is SDWXAXIOTZZVQV-UHFFFAOYSA-N. The SMILES representation is COC(=O)COC1CCC(CC1)N.Physical And Chemical Properties Analysis
“Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate” has a molecular weight of 213.28 g/mol, a melting point of 105-107°C, a boiling point of 358.2°C at 760 mmHg, and a flashpoint of 170.9°C. The compound is soluble in acetone, chloroform, and methanol. It is also slightly soluble in water, with a solubility of around 33.3 mg/L at 25°C.Mechanism of Action
“Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate” has been found to have various biological properties, including hallucinogenic and psychoactive effects. The compound acts as a serotonin receptor agonist, binding to different subtypes of the serotonin receptor.
Safety and Hazards
The safety data sheet for “Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate” suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
properties
IUPAC Name |
methyl 2-(4-aminocyclohexyl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h7-8H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXAXIOTZZVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)











![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)
